5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Description
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Properties
IUPAC Name |
5,5,10,10-tetramethylindeno[2,1-a]indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHZIRWZLWBQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537036 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89057-44-3 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Rigid Fluorophore with Exceptional Photophysical Characteristics
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, a unique polycyclic aromatic hydrocarbon, has garnered significant attention within the scientific community for its remarkable photophysical properties. Its rigid, planar structure, a direct consequence of the sp³-hybridized carbon bridges, minimizes non-radiative decay pathways, leading to exceptionally high photoluminescence quantum yields. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, including its synthesis, molecular structure, spectroscopic signature, and applications in advanced materials science.
Molecular Structure and Chemical Identity
This compound is a derivative of the indeno[2,1-a]indene core, featuring four methyl groups at the 5 and 10 positions. These methyl groups enhance the molecule's solubility and modulate its electronic properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀ | [1][2] |
| Molecular Weight | 260.37 g/mol | [1][2] |
| CAS Number | 89057-44-3 | [1] |
| Synonyms | Indeno[2,1-a]indene, 5,10-dihydro-5,5,10,10-tetramethyl- | [1] |
The core indeno[2,1-a]indene framework can be conceptualized as a "stiff stilbene," where the ethylene bridge is locked into a planar conformation. This structural rigidity is the cornerstone of its unique photophysical behavior.
Synthesis and Elucidation of Structure
The synthesis of this compound typically involves a multi-step organic reaction sequence. One documented method commences with 5,10-tetrahydrodianaphthene.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol
To a solution of 5,10-tetrahydrodianaphthene (10 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (60 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred for a period to ensure complete deprotonation. Subsequently, iodomethane (60 mmol) is introduced, and the reaction is allowed to warm to room temperature and stirred for approximately 3 hours. The reaction is then quenched by the addition of 1N hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.
Spectroscopic and Physicochemical Properties
Spectroscopic Data
While specific spectra for this compound are not publicly available, analysis of its derivatives allows for the prediction of its spectral characteristics. For instance, a conjugate of this molecule with a binaphthyl unit exhibits characteristic peaks in its ¹H and ¹³C NMR spectra, confirming the presence of the tetramethyl-dihydroindenoindene core.
Mass spectrometry of the title compound shows a molecular ion peak consistent with its molecular formula of C₂₀H₂₀.
Crystallographic Data
Detailed crystallographic data for this compound is not currently available in the Cambridge Structural Database. However, the crystal structure of the parent compound, 5,10-dihydroindeno[2,1-a]indene (C₁₆H₁₂), has been determined.[3] The parent molecule is essentially planar, and it crystallizes in the triclinic space group P-1.[3] It is anticipated that the tetramethyl derivative will also adopt a largely planar conformation, with the methyl groups extending out of the plane of the aromatic core.
| Crystallographic Data for 5,10-Dihydroindeno[2,1-a]indene | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6819 (9) |
| b (Å) | 9.7758 (11) |
| c (Å) | 15.0021 (17) |
| α (°) | 99.733 (11) |
| β (°) | 90.523 (9) |
| γ (°) | 108.790 (10) |
| Volume (ų) | 1040.6 (2) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.255 |
| Data sourced from Detert, H. & Schollmeyer, D. (2019).[3] |
Reactivity and Chemical Behavior
The electron-rich π-system of this compound makes it susceptible to electrophilic attack. Protonation of this compound with a superacid system (HSO₃F-SO₂ClF-CD₂Cl₂) at low temperatures (-80 °C) leads to the formation of a long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion.[4] Upon warming, this carbocation undergoes isomerization.[4] This reactivity highlights the stability of the carbocation intermediates that can be formed from this rigid hydrocarbon framework.
Photophysical Properties and Applications
The most notable feature of this compound is its exceptional photophysical performance, which stems from its rigid and planar molecular architecture.
High Photoluminescence Quantum Yield
This compound, sometimes referred to as a carbon-bridged oligo(phenylenevinylene) (COPV), consistently exhibits photoluminescence quantum yields (PLQY) exceeding 0.95.[1] The sp³-hybridized carbon bridges at the 5 and 10 positions lock the phenylenevinylene backbone into a coplanar configuration, which minimizes rotational and vibrational modes that typically lead to non-radiative decay in more flexible fluorophores.[1]
Applications in Organic Electronics
The high PLQY makes this molecule and its derivatives highly promising for applications in organic light-emitting diodes (OLEDs) and other photonic devices.[1] Its rigid structure contributes to good thermal stability, another crucial factor for device longevity.
Chiroptical Properties
When conjugated with chiral moieties, such as 2,2'-dioctyloxy-1,1'-binaphthyl, the resulting materials exhibit circularly polarized luminescence (CPL).[4] These chiral conjugates have shown high dissymmetry factors while maintaining the high photoluminescence quantum yields of the core fluorophore.[4] This makes them attractive candidates for applications in 3D displays, spintronics, and as chiral probes.
Future Outlook and Conclusion
This compound stands out as a highly efficient and robust fluorophore. Its unique structural rigidity provides a platform for designing advanced materials with tailored photophysical properties. While a complete set of experimental data for the parent compound is yet to be consolidated in the public domain, the available information on its derivatives clearly demonstrates the immense potential of this molecular scaffold. Further research into the synthesis of novel derivatives and a deeper exploration of their applications in organic electronics and chiroptical materials are anticipated to yield exciting advancements in these fields. The full characterization of the parent compound, including its definitive crystal structure and detailed spectroscopic data, remains a key area for future investigation.
References
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Detert, H. & Schollmeyer, D. (2019). 5,10-Dihydroindeno[2,1-a]indene. IUCrData, 4, x191179. [Link]
- Genaev, A. M., Sal'nikov, G. E., & Shubin, V. G. (2001). Long-Lived Carbocations: Generation from this compound, Structure, and Rearrangements. Russian Journal of Organic Chemistry, 37(9), 1255–1258.
-
Iwata, K., et al. (2024). Circularly polarized luminescence and high photoluminescence quantum yields from rigid 5,10-dihydroindeno[2,1-a]indene and 2,2′-dialkoxy-1,1′-binaphthyl conjugates and copolymers. RSC Advances, 14(10), 7251-7256. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
The Indene Scaffold: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of the Indene Moiety
The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged structure in the landscape of organic chemistry and medicinal chemistry.[1] Its inherent reactivity and rigid framework make it a versatile building block for the synthesis of a diverse array of complex molecules, from advanced materials to potent pharmaceutical agents.[2] This guide provides an in-depth exploration of the indene core, offering detailed protocols for its synthesis and functionalization, insights into its application in drug discovery—highlighted by the case study of the FDA-approved drug Sulindac—and comprehensive guidelines for its safe handling and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the indene scaffold in their work.
I. Physicochemical Properties and Reactivity of Indene
Indene (C₉H₈) is a colorless to pale yellow liquid with an aromatic odor.[1] Its structure imparts a unique reactivity that is foundational to its utility as a synthetic intermediate.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.997 g/mL | [1] |
| Melting Point | -1.8 °C | [1] |
| Boiling Point | 181.6 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| pKa (in DMSO) | 20.1 | [1] |
The acidity of the methylene protons at the C1 position (pKa ≈ 20.1 in DMSO) is a key feature, allowing for deprotonation to form the indenyl anion.[1] This anion is a versatile nucleophile and a ligand in organometallic chemistry.[1] Indene also readily undergoes polymerization and can participate in various condensation and cycloaddition reactions.[1]
II. Synthesis of Functionalized Indene Derivatives: Protocols and Mechanistic Insights
The synthesis of substituted indenes is a cornerstone of leveraging this scaffold for specific applications. Numerous methods have been developed, often employing transition metal catalysis to achieve high efficiency and regioselectivity.
Protocol 1: Synthesis of 1-Alkyl-1H-indene-2-carboxylates via Grignard Reagents
This protocol describes a two-step methodology for the synthesis of highly substituted indene derivatives from indenol precursors.[3][4]
Step 1: Acetylation of Indenols
-
To a solution of the starting indenol derivative (1.0 equiv) in acetic anhydride, add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the acetylated indenol.
Step 2: Coupling with Grignard Reagents
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), prepare a solution of the acetylated indenol (1.0 equiv) in anhydrous THF.
-
In a separate flask, prepare the Grignard reagent (e.g., alkyl magnesium bromide) in anhydrous THF.
-
To the solution of the acetylated indenol, add a catalytic amount of Li₂CuCl₄ (lithium tetrachlorocuprate).
-
Cool the reaction mixture to the appropriate temperature (e.g., -20 °C) and slowly add the Grignard reagent.
-
Allow the reaction to proceed at this temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1-alkyl-1H-indene-2-carboxylate.
Causality Behind Experimental Choices: The use of a copper catalyst (Li₂CuCl₄) is crucial for the efficient 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester system of the acetylated indenol. The low reaction temperature helps to minimize side reactions and improve the selectivity of the addition.
Caption: Synthesis of 1-Alkyl-1H-indene-2-carboxylates.
Protocol 2: FeCl₃-Mediated Synthesis of Functionalized Indenes
This protocol utilizes iron(III) chloride as a catalyst for the reaction between N-benzylic sulfonamides and internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity.[5]
-
To a solution of the N-benzylic sulfonamide (1.0 equiv) and the internal alkyne (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add FeCl₃ (10 mol%).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the functionalized indene derivative.
Mechanistic Insight: The reaction is proposed to proceed through the FeCl₃-catalyzed cleavage of the C-N bond of the N-benzylic sulfonamide to generate a benzyl cation intermediate. This cation then undergoes an electrophilic attack on the alkyne, followed by intramolecular cyclization and aromatization to form the indene ring.
III. The Indene Scaffold in Drug Development: The Case of Sulindac
The indene core is a key structural motif in several biologically active molecules, including the FDA-approved nonsteroidal anti-inflammatory drug (NSAID), Sulindac.[1][6]
Sulindac: An Overview
Sulindac is a prodrug that is converted in the body to its active sulfide metabolite. This active form is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[7]
Synthesis of Sulindac
The synthesis of Sulindac is a multi-step process that highlights the versatility of the indene scaffold.[7][8][9][10]
Step-by-Step Synthesis of Sulindac:
-
Condensation: p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium acetate to form 4-fluoro-α-methylcinnamic acid.[7]
-
Reduction: The double bond of the cinnamic acid derivative is reduced using a palladium on carbon catalyst to yield 4-fluoro-α-methyldihydrocinnamic acid.[7]
-
Cyclization: The resulting acid undergoes intramolecular Friedel-Crafts acylation in the presence of polyphosphoric acid to form 5-fluoro-2-methyl-3-indanone.[7]
-
Knoevenagel Condensation and Decarboxylation: The indanone is reacted with cyanoacetic acid in a Knoevenagel condensation, followed by decarboxylation to produce 5-fluoro-2-methyliden-3-acetic acid.[7]
-
Condensation with Thioether: The acetic acid derivative is then condensed with p-methylthiobenzaldehyde in the presence of sodium methoxide.[7]
-
Oxidation: Finally, the sulfur atom is oxidized to a sulfoxide using an oxidizing agent like sodium metaperiodate to yield Sulindac.[8]
Caption: Synthetic pathway for the NSAID Sulindac.
Mechanism of Action and Structure-Activity Relationship (SAR)
Sulindac's anti-inflammatory activity stems from its inhibition of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[7] The structure-activity relationship of Sulindac highlights the importance of the indene core and its substituents:
-
Indene Ring: Replacing the indole ring of earlier NSAIDs with an indene ring was found to reduce CNS and gastrointestinal side effects.[7]
-
Fluorine at C5: The fluorine atom at the 5-position of the indene ring enhances the analgesic effects of the drug.[7]
-
Sulfoxide Group: The methylsulfinyl group on the benzylidene moiety is crucial for the prodrug nature of Sulindac and contributes to its water solubility.[7]
-
Z-Isomer: The Z-isomer of Sulindac is more potent than the E-isomer.[7]
Caption: Mechanism of action of Sulindac.
IV. Analytical Characterization of Indene Derivatives
The structural elucidation of newly synthesized indene derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
General Protocol for NMR and MS Analysis
-
Sample Preparation:
-
NMR: Dissolve a small amount of the purified indene derivative (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons and their connectivity.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed structural connectivity.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the molecule.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Representative Analytical Data for a Functionalized Indene Derivative
The following table summarizes typical analytical data for a hypothetical 1-alkyl-1H-indene-2-carboxylate derivative.
| Technique | Data | Interpretation |
| ¹H NMR | δ 7.5-7.1 (m, 4H), 4.2 (q, 2H), 3.5 (t, 1H), 2.5-2.3 (m, 2H), 1.3 (t, 3H) | Aromatic protons, ester methylene protons, C1 proton, alkyl chain protons, ester methyl protons. |
| ¹³C NMR | δ 165, 145-120, 60, 45, 30, 14 | Ester carbonyl, aromatic carbons, ester methylene carbon, C1 carbon, alkyl chain carbons, ester methyl carbon. |
| HRMS (ESI) | m/z calculated for C₁₄H₁₆O₂ [M+H]⁺, found | Confirms the elemental composition of the molecule. |
V. Safety and Handling of Indene and Its Derivatives
Indene and its derivatives require careful handling due to their potential hazards. Adherence to strict safety protocols is mandatory.[2][11][12][13][14]
General Safety Precautions:
-
Engineering Controls: Always work with indene and its derivatives in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling of indene derivatives.
VI. Conclusion
The indene scaffold continues to be a valuable platform for innovation in both materials science and drug discovery. Its unique structural and electronic properties, coupled with the development of robust synthetic methodologies, ensure its continued relevance. This guide has provided a comprehensive overview of the key aspects of working with indene and its derivatives, from synthesis and application to characterization and safety. By understanding the principles and protocols outlined herein, researchers can effectively and safely harness the potential of this remarkable chemical entity.
References
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Sulindac. In: Wikipedia. [Link]
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Taktouk, S., Ben Kraiem, J., & Amri, H. (2015). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 45(1), 104-112. [Link]
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Efficient Synthesis of Substituted Indene Derivatives. Taylor & Francis Online. [Link]
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Synthesis of indenes. Organic Chemistry Portal. [Link]
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Wang, Y. (2008). Synthesis of sulindac. ResearchGate. [Link]
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Taktouk, S., Ben Kraiem, J., & Amri, H. (2015). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. [Link]
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SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
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Bhat, M. A., Al-Omar, M. A., & Amr, A. E. (2018). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1095-1107. [Link]
- The preparation method of sulindac.
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Indane Derivatives. Eburon Organics. [Link]
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INDENE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Jovanovic, J., Spiteller, M., & Elling, W. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Waldmann, H., et al. (2002). New indene-derivatives with anti-proliferative properties. Bioorganic & Medicinal Chemistry Letters, 12(4), 709-713. [Link]
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1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
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Indene. In: Wikipedia. [Link]
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Representative natural products and drug molecules containing indene or 1,2‐dihydronaphthalene core unit. ResearchGate. [Link]
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Reaction mechanism for the formation of indenes 20. ResearchGate. [Link]
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Moltenia, L., Ciaramelli, C., & Airoldi, C. (2022). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. Milano-Bicocca. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Vitaku, E., & Njardarson, J. T. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(22), 8063. [Link]
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FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Hazard Assessment: Understanding the Risks
Given its chemical structure as a derivative of indene, 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene should be handled with the assumption that it may share similar hazardous properties. The primary hazards associated with the parent compound, indene, include:
-
Flammability: Indene is a flammable liquid and vapor.[2] While the tetramethyl derivative is a solid, it should still be considered a potential fire risk, especially when exposed to heat or open flames.
-
Toxicity: Indene is harmful if inhaled or swallowed and can cause lung damage if aspirated.[2] High oral doses have been shown to be fatal in animal studies, causing damage to the liver, lungs, and gastrointestinal tract.[2]
-
Irritation: It is irritating to the eyes, skin, and respiratory system.[2][3] Prolonged or repeated skin contact may lead to dermatitis.[2]
-
Organ Damage: Animal studies on indene have indicated potential for liver, spleen, and kidney damage with repeated exposure.[2]
-
Carcinogenicity: While not explicitly classified for the target compound, some PAHs are known or suspected carcinogens. Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Inspect for tears before use. | Fully buttoned lab coat. | Recommended if handling powder outside of a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment. |
| Running reactions and transfers | Chemical splash goggles. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a flame-retardant lab coat. | Operations should be performed in a well-ventilated area, preferably within a fume hood. |
| Handling waste and decontamination | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator may be required if there is a risk of aerosol generation. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the planned laboratory task.
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety practices is critical. The following steps provide a procedural framework for handling this compound:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Inspect all glassware for cracks or defects.
-
-
Handling:
-
Always wear the appropriate PPE as determined by your risk assessment.
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site with soap and water once the material is removed.
-
Disposal Plan: Managing a Hazardous Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical.
-
-
Disposal Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.
-
Contaminated PPE should be disposed of as hazardous waste. Studies on firefighter gear have shown that PAHs can persist on PPE even after cleaning, highlighting the importance of proper disposal of single-use items.[4][5][6]
-
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing their risk of exposure and ensuring a safe laboratory environment.
References
-
Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. Available at: [Link]
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? CDC Archive. Available at: [Link]
-
Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. PubMed Central. Available at: [Link]
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. Available at: [Link]
-
Gasket Eliminator 510 Safety Data Sheet. Henkel. Available at: [Link]
-
IsoE super Safety Data Sheet. Angene Chemical. Available at: [Link]
-
2-Indanone Safety Data Sheet. Angene Chemical. Available at: [Link]
Sources
- 1. Buy this compound | 89057-44-3 [smolecule.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. scielo.br [scielo.br]
- 5. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
